molecular formula C8H6ClF3O B13611148 (R)-2,2,2-Trifluoro-1-(3-chlorophenyl)ethanol CAS No. 376347-10-3

(R)-2,2,2-Trifluoro-1-(3-chlorophenyl)ethanol

Cat. No.: B13611148
CAS No.: 376347-10-3
M. Wt: 210.58 g/mol
InChI Key: IFUMGCOCVZUIRR-SSDOTTSWSA-N
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Description

®-2,2,2-Trifluoro-1-(3-chlorophenyl)ethanol is an organic compound characterized by the presence of trifluoromethyl and chlorophenyl groups attached to an ethanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2,2,2-Trifluoro-1-(3-chlorophenyl)ethanol typically involves the reaction of 3-chlorobenzaldehyde with trifluoroacetaldehyde in the presence of a chiral catalyst to ensure the formation of the desired enantiomer. The reaction conditions often include the use of solvents such as dichloromethane and temperatures ranging from 0°C to room temperature. The reaction is followed by purification steps such as recrystallization or chromatography to isolate the pure compound.

Industrial Production Methods

Industrial production of ®-2,2,2-Trifluoro-1-(3-chlorophenyl)ethanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

®-2,2,2-Trifluoro-1-(3-chlorophenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can yield the corresponding alkane or alcohol, depending on the reducing agent used.

    Substitution: The trifluoromethyl and chlorophenyl groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of 2,2,2-trifluoro-1-(3-chlorophenyl)ethanone.

    Reduction: Formation of 2,2,2-trifluoro-1-(3-chlorophenyl)ethane or 2,2,2-trifluoro-1-(3-chlorophenyl)ethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-2,2,2-Trifluoro-1-(3-chlorophenyl)ethanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ®-2,2,2-Trifluoro-1-(3-chlorophenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chlorophenyl group may contribute to the compound’s binding affinity and specificity for certain enzymes or receptors, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Chloro-1-(3-chlorophenyl)ethanol: Similar structure but lacks the trifluoromethyl group.

    2,2,2-Trifluoro-1-phenylethanol: Similar structure but lacks the chlorophenyl group.

    1-(3-Chlorophenyl)-2,2,2-trifluoroethane: Similar structure but lacks the hydroxyl group.

Uniqueness

®-2,2,2-Trifluoro-1-(3-chlorophenyl)ethanol is unique due to the presence of both trifluoromethyl and chlorophenyl groups, which impart distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the chlorophenyl group contributes to its binding affinity and specificity for molecular targets.

Properties

CAS No.

376347-10-3

Molecular Formula

C8H6ClF3O

Molecular Weight

210.58 g/mol

IUPAC Name

(1R)-1-(3-chlorophenyl)-2,2,2-trifluoroethanol

InChI

InChI=1S/C8H6ClF3O/c9-6-3-1-2-5(4-6)7(13)8(10,11)12/h1-4,7,13H/t7-/m1/s1

InChI Key

IFUMGCOCVZUIRR-SSDOTTSWSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)[C@H](C(F)(F)F)O

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(C(F)(F)F)O

Origin of Product

United States

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